3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile
Description
Significance of Pyrazole (B372694) and Pyridine (B92270) Heterocycles in Contemporary Chemical Research
Heterocyclic compounds are fundamental to modern chemical and pharmaceutical research. Among these, pyrazole and pyridine moieties are particularly prominent due to their versatile applications and diverse biological and physical properties. wisdomlib.orgnumberanalytics.comnih.gov
Pyrazole: This five-membered aromatic ring containing two adjacent nitrogen atoms is a cornerstone in medicinal chemistry. wisdomlib.orgmdpi.com Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. numberanalytics.comorientjchem.org The pyrazole ring's structure allows it to act as a versatile scaffold in drug design. numberanalytics.com Beyond pharmaceuticals, pyrazole derivatives are also utilized in agrochemicals as pesticides and herbicides and in materials science for developing luminescent compounds and conducting polymers. numberanalytics.commdpi.com
Pyridine: As a six-membered aromatic heterocycle, pyridine is a ubiquitous structural motif in a vast number of pharmaceuticals, including many drugs approved by the US FDA. nih.gov The nitrogen atom in the pyridine ring imparts unique properties, such as the ability to act as a hydrogen bond acceptor and to coordinate with metal ions, which are crucial for drug-receptor interactions. nih.gov This enhances the pharmacokinetic properties of drug candidates. nih.gov The pyridine ring can be readily functionalized, allowing for the creation of diverse chemical structures with tailored biological activities. nih.gov Its applications extend to materials science, where it serves as a building block for functional materials. smolecule.com
The combination of these two significant heterocycles within a single molecule, as seen in 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile, suggests a rich potential for novel chemical and biological properties.
Overview of the Structural Uniqueness of this compound within Heterocyclic Chemistry
The distinctiveness of this compound arises from the specific arrangement and covalent linkage of its three key components: the pyridine ring, the pyrazole ring, and the cyano (-C≡N) group. smolecule.com
The molecule features a C-N bond connecting the C3 position of the pyridine ring to the N1 position of the pyrazole ring. This direct linkage of two aromatic heterocyclic systems creates a conjugated system with unique electronic properties. The pyridine ring, with its electron-deficient character, is electronically influenced by the attached pyrazole, an electron-rich five-membered ring.
Furthermore, the presence of a carbonitrile (nitrile) group at the C2 position of the pyridine ring is a critical structural feature. The cyano group is a strong electron-withdrawing group, which significantly modulates the electronic distribution across the pyridine ring, making the adjacent carbon atoms more electrophilic. nih.gov This unique combination of a pyrazole substituent and a cyano group on the pyridine core makes this compound an interesting scaffold for further chemical exploration and as a potential ligand in coordination chemistry. smolecule.com
Research Landscape and Identified Gaps Pertaining to this compound
The current body of scientific literature on this compound is primarily focused on its synthesis and chemical characterization. smolecule.com Reports describe synthetic methodologies, such as copper-catalyzed cross-coupling reactions, to construct the molecule. smolecule.com Characterization is typically confirmed using standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. smolecule.combldpharm.com
However, a significant gap exists in the published research regarding the functional applications of this specific compound. While the individual pyrazole and pyridine moieties are known to be pharmacologically active, there is a lack of studies investigating the specific biological activity of this compound. smolecule.com Its potential as an antibacterial, antifungal, or antitumor agent, for instance, remains unexplored in peer-reviewed literature. smolecule.com
Similarly, in the field of materials science, the potential properties of this compound have not been reported. smolecule.com The combination of nitrogen-rich heterocycles suggests possibilities for creating novel luminescent materials or organic semiconductors, but these applications have yet to be investigated. smolecule.com Therefore, while the synthesis of this compound is established, its functional properties and potential applications in medicinal chemistry and materials science represent a clear and unaddressed gap in current research.
Table 2: List of Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 1504980-33-9 | C₉H₆N₄ |
| Pyrazole | 288-13-1 | C₃H₄N₂ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyrazol-1-ylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-7-8-9(3-1-4-11-8)13-6-2-5-12-13/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWRVMCOMFGWFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1504980-33-9 | |
| Record name | 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic Characterization of 3 1h Pyrazol 1 Yl Pyridine 2 Carbonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. It is based on the interaction of atomic nuclei with an external magnetic field. For organic compounds like 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile, ¹H and ¹³C NMR are the most commonly used techniques.
Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment, and the coupling between neighboring protons provides information about the connectivity of the molecule.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine (B92270) and pyrazole (B372694) rings. In a DMSO-d₆ solvent, the protons of the pyrazole ring are anticipated to appear at specific chemical shifts. For instance, a doublet for a pyrazole proton has been reported around δ 9.02 ppm with a coupling constant of J = 2.1 Hz. The protons on the pyridine ring would likely appear as a multiplet in the range of δ 8.20–7.91 ppm. The exact chemical shifts and coupling constants are crucial for the unambiguous assignment of each proton.
Table 1: Representative ¹H NMR Data for Pyrazolyl-Pyridine Derivatives
| Compound | Ring | Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|---|
| 2-(1-Methyl-1H-pyrazol-3-yl)pyridine | Pyridine | H-6 | 8.55 | d | 4.8 |
| Pyridine | H-4 | 7.75 | td | 7.8, 1.8 | |
| Pyridine | H-5 | 7.20 | ddd | 7.5, 4.8, 1.2 | |
| Pyridine | H-3 | 7.05 | d | 7.8 | |
| Pyrazole | H-5' | 7.40 | d | 2.4 | |
| Pyrazole | H-4' | 6.80 | d | 2.4 | |
| Methyl | N-CH₃ | 3.95 | s | - | |
| This compound | Pyrazole | - | 9.02 | d | 2.1 |
Note: Data for 2-(1-Methyl-1H-pyrazol-3-yl)pyridine is presented for comparative purposes. Data for the title compound is based on available supplier information and should be confirmed with peer-reviewed literature.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the nature of the atoms attached to it.
In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the nine carbon atoms. The carbon of the nitrile group (-C≡N) is typically found in the range of δ 115-125 ppm. The carbon atoms of the pyridine and pyrazole rings will have characteristic chemical shifts that are influenced by the nitrogen atoms and the substituents. Aromatic and heteroaromatic carbons generally resonate in the region of δ 100-150 ppm.
Table 2: Representative ¹³C NMR Data for Pyrazolyl-Pyridine Derivatives
| Compound | Ring | Carbon Position | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 2-(1-Methyl-1H-pyrazol-3-yl)pyridine | Pyridine | C-2 | 150.5 |
| Pyridine | C-6 | 149.0 | |
| Pyridine | C-4 | 136.5 | |
| Pyridine | C-3 | 122.0 | |
| Pyridine | C-5 | 119.5 | |
| Pyrazole | C-3' | 144.0 | |
| Pyrazole | C-5' | 129.0 | |
| Pyrazole | C-4' | 106.0 |
Note: Data for 2-(1-Methyl-1H-pyrazol-3-yl)pyridine is presented for comparative purposes. Specific ¹³C NMR data for this compound requires further experimental verification.
Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for the complete structural elucidation of complex molecules like this compound.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For the title compound, COSY would reveal the connectivity of the protons within the pyridine and pyrazole rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms, helping to piece together the entire molecular structure. For example, HMBC can be used to confirm the connection between the pyridine and pyrazole rings. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound, the molecular ion peak ([M]⁺) is expected at an m/z value corresponding to its molecular weight (170.17 g/mol ). A high-resolution mass spectrometry (HRMS) measurement would provide the exact mass, confirming the elemental composition.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are desolvated and enter the mass analyzer. For this compound, ESI-MS in positive ion mode would likely show a prominent protonated molecule [M+H]⁺ at m/z 171.
The fragmentation of the protonated molecule can be induced by collision-induced dissociation (CID) in the mass spectrometer (MS/MS). The fragmentation pattern provides valuable structural information. For pyrazolyl-pyridine derivatives, common fragmentation pathways may involve the cleavage of the bond between the two rings or fragmentation within the pyridine or pyrazole rings. The loss of small neutral molecules like HCN from the pyridine ring or N₂ from the pyrazole ring are plausible fragmentation pathways.
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for the purification and identification of reaction products.
An LC-MS analysis of this compound would involve separating the compound from any impurities or starting materials on an HPLC column, followed by detection by the mass spectrometer. The retention time of the compound is a characteristic property under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate). The mass spectrometer provides the mass of the eluting compound, confirming its identity. LC-MS is also a valuable tool for studying the stability and degradation of the compound under various conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, a characteristic spectrum is produced that serves as a molecular "fingerprint."
In the analysis of this compound, the IR spectrum provides clear evidence for its key structural features. The most diagnostic absorption is a sharp and strong band observed around 2230 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. vulcanchem.com The presence of aromatic C-H bonds from both the pyridine and pyrazole rings is indicated by stretching vibrations typically appearing above 3000 cm⁻¹. masterorganicchemistry.com Absorptions corresponding to C=C and C=N stretching vibrations within the aromatic rings are expected in the 1600-1450 cm⁻¹ region. mdpi.com The region below 1400 cm⁻¹ contains a complex series of bands related to various bending vibrations, which contribute to the unique fingerprint of the molecule.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Observed Peak for this compound (cm⁻¹) |
|---|---|---|---|
| Nitrile (-C≡N) | Stretching | 2260–2220 | ~2230 vulcanchem.com |
| Aromatic C-H | Stretching | 3100–3000 | Data Not Available |
| Aromatic C=C / C=N | Stretching | 1600–1450 | Data Not Available |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. The absorption maxima (λmax) and intensities are related to the extent of conjugation and the types of electronic transitions occurring, primarily π → π* and n → π* transitions. researchgate.net
For this compound, the conjugated system encompassing the pyridine and pyrazole rings is expected to give rise to strong UV absorptions. The spectrum would likely exhibit intense bands corresponding to π → π* transitions, characteristic of aromatic and heteroaromatic systems. researchgate.netnih.gov The nitrogen atoms in the rings and the nitrile group also possess non-bonding electrons (n-electrons), which could lead to weaker n → π* transitions, although these may be masked by the more intense π → π* absorptions. researchgate.net Analysis of the UV-Vis spectrum in solvents of varying polarity can further help in assigning these transitions and understanding the electronic distribution within the molecule.
X-ray Diffraction (XRD) Analysis for Crystalline Solid-State Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the molecular structure and revealing its solid-state conformation.
While the specific crystal structure of this compound is not publicly available, XRD studies on closely related pyridyl-pyrazole derivatives offer significant insights. researchgate.netnih.govnih.gov These studies show that such compounds often crystallize in common crystal systems like triclinic or orthorhombic. nih.govmdpi.com A key structural parameter determined by XRD is the dihedral angle between the planes of the pyridine and pyrazole rings. nih.gov This angle indicates the degree of planarity of the molecule, which influences crystal packing and potential π-π stacking interactions. vulcanchem.com For instance, a small dihedral angle suggests a relatively planar conformation. nih.gov XRD analysis also elucidates intermolecular forces, such as hydrogen bonds or other weak interactions, that govern the crystal lattice formation. nih.govnih.gov
| Parameter | Information Provided | Example Data from Related Pyridyl-Pyrazole Structures |
|---|---|---|
| Crystal System | The symmetry of the unit cell | Triclinic, Orthorhombic nih.govmdpi.com |
| Space Group | The specific symmetry elements of the crystal | P-1, Pbca mdpi.com |
| Unit Cell Dimensions | The size and shape of the unit cell (a, b, c, α, β, γ) | a = 5.93 Å, b = 10.97 Å, c = 14.80 Å, α = 100.5°, β = 98.6°, γ = 103.8° (for a related triazolo-pyridazino-indole structure) mdpi.com |
| Dihedral Angles | The relative orientation of the aromatic rings | 11.79° (between pyrazole and pyridine rings in a related compound) nih.gov |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimental results are compared against the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's empirical and molecular formula. urfu.rumdpi.com
For this compound, the molecular formula is C₉H₆N₄. bldpharm.comuni.lu The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. The confirmation of this composition is a critical checkpoint in the characterization process.
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Calculated Composition (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 9 | 108.099 | 63.52% |
| Hydrogen (H) | 1.008 | 6 | 6.048 | 3.55% |
| Nitrogen (N) | 14.007 | 4 | 56.028 | 32.93% |
| Total | - | - | 170.175 | 100.00% |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical techniques for separating, identifying, and quantifying components in a mixture. lcms.cz These methods are routinely used to assess the purity of synthesized compounds. ptfarm.pl
The purity assessment of this compound would typically involve a reversed-phase HPLC or UPLC method. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18) using a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid. mdpi.com The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector, commonly a UV detector set at a wavelength where the compound absorbs strongly, measures the concentration of the compound as it elutes from the column. A pure sample will ideally show a single, sharp peak in the resulting chromatogram. The presence of other peaks indicates impurities, and the area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity determination. nih.gov UPLC offers advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption, by using columns with smaller particle sizes. mdpi.comresearchgate.net
Chemical Reactivity and Derivatization of 3 1h Pyrazol 1 Yl Pyridine 2 Carbonitrile
Reactivity of the Nitrile Functional Group
Reduction Reactions of the Nitrile Moiety
The carbon-nitrogen triple bond of the nitrile group can be reduced to either an amine or an aldehyde, depending on the reagents and reaction conditions employed.
Reduction to Amines: Complete reduction of the nitrile group yields a primary amine, specifically [3-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine. This transformation can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with reagents like Raney nickel or platinum oxide under a hydrogen atmosphere. A general mention of reduction using sodium borohydride has also been noted, although this reagent typically requires a cobalt catalyst to effectively reduce nitriles smolecule.com.
Partial Reduction to Aldehydes: It is also possible to achieve a partial reduction of the nitrile to an imine, which is then hydrolyzed in situ to form an aldehyde. This is commonly accomplished using reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by an aqueous workup. This reaction would yield 3-(1H-pyrazol-1-yl)pyridine-2-carbaldehyde.
Table 1: Potential Reduction Reactions of the Nitrile Group
| Reagent(s) | Product | Functional Group Transformation |
|---|---|---|
| LiAlH₄ or Catalytic Hydrogenation | [3-(1H-pyrazol-1-yl)pyridin-2-yl]methanamine | Nitrile to Primary Amine |
Nucleophilic Additions to the Nitrile Carbon
The electrophilic carbon atom of the nitrile group is a target for a variety of nucleophiles. These reactions can lead to the formation of amides, carboxylic acids, amidines, or new carbon-carbon bonds.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. libretexts.orglumenlearning.com Mild, selective hydrolysis yields the corresponding primary amide, 3-(1H-pyrazol-1-yl)pyridine-2-carboxamide. This selective conversion can be facilitated by specific catalysts or reagents, such as tetrabutylammonium hydroxide (TBAH), to prevent over-hydrolysis. researchgate.net More vigorous acidic or basic conditions will lead to the formation of the carboxylic acid, 3-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid, with the release of ammonia. libretexts.orglumenlearning.com
Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile carbon to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone, providing a route for the formation of a new C-C bond.
Addition of Other Nucleophiles: The reactivity of 2-cyanopyridine derivatives with sulfur nucleophiles like cysteine has been demonstrated, suggesting that the nitrile group in the title compound can react similarly. rsc.orgnih.gov This reaction proceeds via nucleophilic attack of the thiol on the nitrile carbon, leading to the formation of a thiazoline ring system in the context of peptides. nih.gov The addition of amines or ammonia can also occur, leading to the formation of amidines. Furthermore, the addition of pyrazole (B372694) to a similar system, 2-pyrimidinecarbonitrile, has been reported, resulting in the formation of a (1H-pyrazol-1-yl)(pyrimidin-2-yl)methanimine ligand in situ researchgate.net.
Table 2: Examples of Nucleophilic Addition to the Nitrile Group
| Nucleophile/Conditions | Intermediate Product | Final Product |
|---|---|---|
| H₂O / H⁺ or OH⁻ (mild) | - | 3-(1H-pyrazol-1-yl)pyridine-2-carboxamide |
| H₂O / H⁺ or OH⁻ (strong) | Amide | 3-(1H-pyrazol-1-yl)pyridine-2-carboxylic acid |
| R-MgX, then H₃O⁺ | Imine | 2-acyl-3-(1H-pyrazol-1-yl)pyridine |
Reactivity of the Pyridine (B92270) Ring System
The pyridine ring in 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile is electron-deficient due to the electronegativity of the ring nitrogen atom. This deficiency is significantly enhanced by the strong electron-withdrawing effects of the nitrile group at the C2 position and, to a lesser extent, the pyrazolyl group at C3. This electronic nature makes the pyridine ring susceptible to nucleophilic attack but highly resistant to electrophilic substitution.
Nucleophilic Substitution Reactions on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a feasible reaction pathway, provided a suitable leaving group is present at an activated position. The electron-withdrawing nitrile group at C2 strongly activates the ortho (C3) and para (C6) positions for nucleophilic attack. The pyrazolyl group at C3 further activates the ortho (C2, C4) and para (C6) positions. Consequently, the C4 and C6 positions are the most activated sites for SNAr.
While the parent compound lacks an intrinsic leaving group, derivatives such as 4-halo- or 6-halo-3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile would be excellent substrates for SNAr reactions. In these derivatives, nucleophiles such as amines, alkoxides, or thiolates could readily displace the halide. quimicaorganica.org The synthesis of such halogenated precursors is a viable strategy for further functionalization. nih.gov
Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Sulfonation)
The pyridine ring of the title compound is strongly deactivated towards electrophilic aromatic substitution (EAS). The combined electron-withdrawing effects of the ring nitrogen, the 2-cyano group, and the 3-pyrazolyl group make the ring highly electron-poor and thus unreactive toward common electrophiles.
Reactions such as nitration, halogenation, and sulfonation, which typically proceed on electron-rich aromatic systems, are extremely difficult to achieve on this pyridine ring. Standard nitrating conditions (HNO₃/H₂SO₄) are generally ineffective for pyridines unless activating groups are present. While nitration of some pyridines can be forced using aggressive reagents like nitric acid in trifluoroacetic anhydride, the reaction typically directs the incoming electrophile to the 3- or 5-position. rsc.orgresearchgate.net In the title compound, the 3-position is blocked, and the 5-position remains significantly deactivated. Therefore, any attempted EAS on the pyridine ring would likely require harsh conditions and result in low yields, if any reaction occurs at all.
Reactivity of the Pyrazole Ring System
In contrast to the electron-deficient pyridine ring, the N-substituted pyrazole ring is a π-excessive aromatic system and is generally reactive towards electrophilic aromatic substitution. The substituent on the N1 position influences the reactivity, but EAS is a characteristic reaction of the pyrazole core.
Electrophilic attack on an N1-substituted pyrazole ring preferentially occurs at the C4 position, which is the most electron-rich and sterically accessible site. researchgate.net The 3-(pyridine-2-carbonitrile) group attached to the N1 atom acts as an electron-withdrawing group, which deactivates the pyrazole ring towards EAS compared to an N-alkyl or unsubstituted pyrazole. However, the C4 position remains the most probable site for electrophilic attack. mdpi.com
Halogenation: The pyrazole ring can be readily halogenated at the C4 position. Direct C-H halogenation of similar 3-aryl-1H-pyrazol-5-amines has been achieved at room temperature using N-halosuccinimides (NCS, NBS, NIS) as the halogenating agents. researchgate.netbeilstein-archives.org It is expected that this compound would react similarly to yield 3-(4-halo-1H-pyrazol-1-yl)pyridine-2-carbonitrile.
Nitration: Nitration of pyrazoles can be achieved using various nitrating agents. A common method involves using a mixture of nitric acid and trifluoroacetic anhydride, which typically results in substitution at the C4 position. researchgate.net Another pathway involves nitration on the ring nitrogen to form an N-nitropyrazole intermediate, which can then undergo thermal or acid-catalyzed rearrangement to yield the 4-nitropyrazole derivative. nih.gov
Sulfonation: Sulfonation of pyrazole with fuming sulfuric acid is also known to occur, yielding the pyrazole-4-sulfonic acid.
Table 3: Predicted Electrophilic Substitution Reactions on the Pyrazole Ring
| Reaction | Reagent(s) | Expected Major Product |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 3-(4-bromo-1H-pyrazol-1-yl)pyridine-2-carbonitrile |
| Nitration | HNO₃ / (CF₃CO)₂O | 3-(4-nitro-1H-pyrazol-1-yl)pyridine-2-carbonitrile |
Oxidation Reactions of the Pyrazole Ring
The pyrazole ring, while aromatic, can be susceptible to oxidation under certain conditions, although it is generally considered a stable heterocyclic system. The outcome of oxidation reactions often depends on the nature of the oxidant and the substitution pattern on the ring. In many cases, the pyrazole ring itself remains intact, while side-chains are oxidized. However, specific reagents can induce transformations of the ring.
Research into the oxidation of pyrazole derivatives has shown varied results. For instance, the oxidation of pyrazoline precursors is a common method to synthesize pyrazoles, achieving aromatization. researchgate.netorganic-chemistry.org In the context of a pre-formed pyrazole ring, such as in this compound, the reaction is less straightforward. The presence of the electron-withdrawing pyridine-2-carbonitrile group attached to the N1 position influences the electron density of the pyrazole ring, potentially affecting its susceptibility to oxidation.
While specific studies on the oxidation of this compound are not extensively documented, general principles of pyrazole chemistry suggest that strong oxidizing agents could lead to ring cleavage or the formation of complex products. Mechanistic studies on other pyrazole systems have shown that oxidation can be induced via metal-mediated processes, leading to N-N bond coupling in related synthetic pathways. nih.gov Another documented transformation is the oxidative ring-opening of 1H-pyrazol-5-amines, which proceeds through the formation of a hydroxylamine intermediate to yield 3-diazenylacrylonitrile derivatives. researchgate.net
Electrophilic Aromatic Substitution on the Pyrazole Ring
The pyrazole ring is an electron-rich aromatic system, making it reactive towards electrophilic aromatic substitution. The regioselectivity of this reaction is highly dependent on the nature and position of substituents. For an unsubstituted pyrazole, electrophilic attack occurs preferentially at the C4 position. pharmaguideline.comquora.comrrbdavc.org This is because the C4 position has the highest electron density, and the intermediates formed by attack at C4 are more stable than those formed by attack at C3 or C5. rrbdavc.org
Common electrophilic substitution reactions that pyrazoles undergo are summarized in the table below. These reactions are expected to proceed at the C4 position for N1-substituted pyrazoles, provided the reaction conditions are suitable to overcome the deactivating effect of the substituent.
| Reaction | Reagents | Electrophile | Typical Product (at C4) |
| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | 4-Nitropyrazole derivative |
| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | Pyrazole-4-sulfonic acid derivative |
| Halogenation | Br₂ or NBS | Br⁺ | 4-Bromopyrazole derivative |
| Vilsmeier-Haack Formylation | POCl₃ + DMF | Cl-CH=NMe₂⁺ | Pyrazole-4-carbaldehyde derivative |
| Azo Coupling | Ar-N₂⁺Cl⁻ | Ar-N₂⁺ | 4-(Arylazo)pyrazole derivative |
This table presents general electrophilic substitution reactions on the pyrazole ring. Specific applicability to this compound may require tailored reaction conditions. encyclopedia.pubscribd.com
Ring-Opening and Rearrangement Reactions
Under specific conditions, the pyrazole ring can undergo ring-opening or rearrangement reactions. These transformations often require forcing conditions, such as the presence of a strong base, or are facilitated by specific functional groups on the ring. For the pyrazole core, deprotonation at the C3 position in the presence of a strong base has been reported to initiate ring-opening. pharmaguideline.com
In more complex substituted pyrazoles, such as 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, unusual rearrangements have been observed, leading to formal C-H acetoxylation and azide/amine conversion without external oxidants or reductants. mdpi.com Another relevant transformation is the oxidative ring-opening of 1H-pyrazol-5-amines, which can be used to construct new fused heterocyclic systems. researchgate.net These examples highlight that the reactivity is highly dependent on the substituents present. For this compound, the stability of the N-aryl linkage and the absence of highly activating or specific reactive groups suggest that ring-opening would require harsh conditions.
Derivatization Strategies for Structural Modification
The compound this compound serves as a versatile scaffold for further structural modification, owing to the reactivity of its constituent parts. smolecule.com Derivatization can be targeted at several positions:
The Pyrazole Ring: As discussed, electrophilic substitution at the C4 position is a primary route for introducing new functional groups.
The Pyridine Ring: The pyridine ring can also undergo reactions, although the presence of the nitrile and pyrazolyl groups influences its reactivity. Nucleophilic aromatic substitution is a possibility, though less favored on pyrazoles themselves. encyclopedia.pub
The Nitrile Group: The carbonitrile (cyano) group is a valuable functional handle for a wide range of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones.
These derivatization strategies allow for the synthesis of a library of related compounds, which is particularly useful in medicinal chemistry for exploring structure-activity relationships. smolecule.com For example, the nitrile group can be a key anchor point for building more complex molecules.
Tautomerism and Tautomeric Equilibria (e.g., 1H- and 2H-isomers of related compounds)
Tautomerism is a significant feature of N-unsubstituted pyrazoles. researchgate.netmdpi.com This phenomenon, known as annular prototropic tautomerism, involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. rrbdavc.orgnih.gov For a pyrazole with different substituents at the C3 and C5 positions, this results in an equilibrium between two different tautomeric forms.
For example, in 3(5)-phenylpyrazole, an equilibrium exists between the 3-phenyl-1H-pyrazole and the 5-phenyl-1H-pyrazole tautomers. fu-berlin.de The position of this equilibrium is influenced by several factors, including the nature of the substituents, the solvent, temperature, and the physical state (solution vs. solid). fu-berlin.denih.govresearchgate.net
However, in the specific case of This compound , this annular tautomerism is not possible. The N1 position of the pyrazole ring is blocked by the covalent bond to the pyridine ring. Therefore, the compound is "fixed" as the 1-substituted isomer, and no equilibrium with a "2H-isomer" equivalent exists. While the subject compound itself does not exhibit this tautomerism, understanding this property is crucial when considering the synthesis and reactivity of pyrazoles in general, as the presence of tautomeric forms can lead to different products in derivatization reactions. researchgate.netmdpi.com
Computational Chemistry and Theoretical Studies of 3 1h Pyrazol 1 Yl Pyridine 2 Carbonitrile
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations serve as a powerful tool to predict and analyze a range of molecular properties, complementing experimental data and providing a deeper understanding of a molecule's behavior at the atomic level.
Density Functional Theory (DFT) Studies of Molecular Structure and Geometry Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. jcsp.org.pknih.gov It is particularly effective for optimizing molecular geometries to their lowest energy state, thereby predicting stable conformations, bond lengths, and bond angles. jcsp.org.pk For molecules containing pyrazole (B372694) and pyridine (B92270) rings, DFT calculations, often using the B3LYP functional, have been shown to provide results that correlate well with experimental data from X-ray crystallography. nih.govresearchgate.net
In the case of 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile, geometry optimization would reveal the most stable spatial arrangement of its constituent atoms. Studies on similar pyridyl-pyrazole structures have shown that the dihedral angle between the pyridine and pyrazole rings is often small, indicating a nearly coplanar arrangement that maximizes π-system conjugation. nih.govmdpi.com This planarity is a key factor influencing the molecule's electronic properties. The predicted bond lengths and angles would be consistent with the hybridizations of the atoms involved, reflecting typical values for aromatic C-C, C-N, and C=N bonds, as well as the distinctive C≡N bond of the nitrile group.
| Bond Type | Typical Calculated Bond Length (Å) | Reference Moiety |
|---|---|---|
| C-C (Aromatic) | 1.38 - 1.40 | Pyridine/Pyrazole |
| C-N (Aromatic) | 1.33 - 1.38 | Pyridine/Pyrazole |
| N-N (Pyrazole) | 1.35 - 1.37 | Pyrazole |
| C≡N (Nitrile) | ~1.15 | Pyridine-2-carbonitrile |
Analysis of Molecular Electrostatic Potential (MESP)
The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MESP map displays regions of positive and negative electrostatic potential on the molecule's surface. bhu.ac.in Electronegative atoms, such as nitrogen and oxygen, typically create regions of negative potential (shown in red or yellow), which are susceptible to electrophilic attack. Conversely, electropositive regions, often around hydrogen atoms (shown in blue), are sites for nucleophilic attack. bhu.ac.in
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy and Distribution)
Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity, electronic transitions, and charge transfer properties. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net
In pyrazole-carboxamide compounds and related structures, the HOMO is typically distributed over the electron-rich pyrazole ring, while the LUMO is often localized on the electron-accepting pyridine moiety. jcsp.org.pkresearchgate.net For this compound, a similar distribution is anticipated. The pyrazole ring would serve as the primary electron-donating part, with the HOMO localized there. The pyridine ring, particularly with the electron-withdrawing nitrile group, would act as the electron-accepting part, with the LUMO concentrated on this fragment. The HOMO-LUMO energy gap would provide insight into the molecule's stability and potential for intramolecular charge transfer (ICT). researchgate.net
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Pyrazole-Carboxamides | -6.2 to -6.8 | -1.5 to -2.5 | ~4.0 - 5.0 |
| Pyridyl-Pyrazoles | -6.0 to -6.5 | -1.8 to -2.2 | ~4.2 - 4.5 |
Natural Bond Orbital (NBO) Analysis
For this compound, NBO analysis would likely reveal significant intramolecular hyperconjugative interactions. Key interactions would include the delocalization of electron density from the lone pairs of the nitrogen atoms (donors) to the antibonding π* orbitals of the aromatic rings (acceptors). For instance, the lone pair on the pyridine nitrogen (n(N)) could interact with the π* orbitals of the C=C and C=N bonds within the ring. Similarly, lone pairs on the pyrazole nitrogens could delocalize into the π* orbitals of the pyrazole ring. These charge transfer events contribute to the stabilization of the molecular structure and are indicative of the electron delocalization throughout the conjugated system.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. jhuapl.edu Computational chemistry can predict the NLO properties of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). Molecules with significant NLO response often possess a "push-pull" electronic structure, featuring an electron-donating group connected to an electron-accepting group through a π-conjugated system. nih.gov This arrangement facilitates intramolecular charge transfer (ICT), which is a key factor for a large hyperpolarizability value.
The structure of this compound fits this "push-pull" motif. The pyrazole ring acts as the electron-donating component, while the pyridine ring, enhanced by the strongly electron-withdrawing nitrile group, serves as the electron-accepting component. Theoretical calculations would likely predict a significant dipole moment and a non-zero first hyperpolarizability (β) value for this compound, suggesting its potential as an NLO material. researchgate.netresearchgate.net
| Property | Symbol | Typical Calculated Value |
|---|---|---|
| Dipole Moment | μ (Debye) | 4.0 - 8.0 D |
| Mean Polarizability | ⟨α⟩ (a.u.) | 1.5 - 2.0 x 10-22 |
| First Hyperpolarizability | βtot (a.u.) | 2.0 - 4.0 x 10-27 |
Vibrational Analysis and Potential Energy Distribution (PED)
Vibrational analysis, performed computationally, is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. tandfonline.comderpharmachemica.com Potential Energy Distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode, quantifying the contribution of different internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. researchgate.net
For this compound, the theoretical vibrational spectrum would exhibit several characteristic peaks. The most distinct would be the C≡N stretching vibration of the nitrile group, expected in the 2210-2240 cm⁻¹ region. nih.gov Other key vibrations would include C-H stretching modes of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the pyridine and pyrazole rings (typically in the 1400-1600 cm⁻¹ range), and various in-plane and out-of-plane bending modes. derpharmachemica.com Comparing the calculated frequencies (often scaled to correct for approximations in the computational method) with experimental FT-IR data allows for a comprehensive structural confirmation. physchemres.org
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| ν(C-H) | 3000 - 3100 | Aromatic C-H stretching |
| ν(C≡N) | 2210 - 2240 | Nitrile group stretching |
| ν(C=C), ν(C=N) | 1400 - 1600 | Aromatic ring stretching |
| δ(C-H) | 1000 - 1300 | In-plane C-H bending |
| γ(C-H) | 700 - 900 | Out-of-plane C-H bending |
Electronic Properties (e.g., Dipole Moment, Ionization Potential, Charge Density Distribution)
The electronic properties of a molecule are fundamental to understanding its reactivity, polarity, and intermolecular interactions. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to predict these characteristics.
Dipole Moment: The dipole moment is a measure of the net molecular polarity. For a molecule like this compound, the electronegative nitrogen atoms in both the pyridine and pyrazole rings, along with the cyano group, create a significant dipole moment. Theoretical calculations can predict the magnitude and direction of this dipole. For instance, studies on other polar pyridine derivatives have shown that the calculated dipole moment can increase significantly in a polar solvent compared to the gas phase, a phenomenon that can be modeled computationally. researchgate.net
Ionization Potential and Electron Affinity: The ionization potential (IP) and electron affinity (EA) are related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and has higher chemical reactivity. researchgate.net DFT calculations for related pyrazole-carboxamide compounds have been used to determine these values, providing insight into their electronic and charge transfer properties. jcsp.org.pkiaea.org
Charge Density Distribution: The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution. It maps the electrostatic potential onto the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, MESP analysis would likely show negative potential (electron-rich regions, typically colored red or blue) around the nitrogen atoms of the pyridine, pyrazole, and cyano groups, indicating sites susceptible to electrophilic attack. biointerfaceresearch.comasrjetsjournal.org Conversely, positive potential (electron-poor regions) would be expected on the hydrogen atoms. biointerfaceresearch.com
| Calculated Property | Typical Method | Significance | Example Value (for a related pyrazole derivative) |
|---|---|---|---|
| Dipole Moment | DFT (e.g., B3LYP/6-311++G**) | Indicates molecular polarity and solubility. | 7.97 D (gas phase) researchgate.net |
| HOMO Energy | DFT (e.g., B3LYP/6-31G) | Relates to ionization potential and electron-donating ability. | -5.54 eV jcsp.org.pk |
| LUMO Energy | DFT (e.g., B3LYP/6-31G) | Relates to electron affinity and electron-accepting ability. | -1.14 eV jcsp.org.pk |
| HOMO-LUMO Gap (ΔE) | DFT (e.g., B3LYP/6-31G*) | Indicates chemical reactivity and kinetic stability. | 4.40 eV jcsp.org.pk |
Theoretical Investigations of Tautomeric Stability and Interconversion
Prototropic tautomerism is a significant phenomenon in many heterocyclic systems, particularly for pyrazoles that are unsubstituted on a nitrogen atom. clockss.org Tautomers can differ in stability and reactivity. However, for this compound, the pyrazole ring is substituted at the N-1 position with the pyridine ring. This substitution precludes the common annular tautomerism (proton transfer between the two pyrazole nitrogen atoms) that is frequently studied in other pyrazole derivatives. researchgate.net
While annular tautomerism is not a factor, theoretical studies could, in principle, investigate other potential, though less common, tautomeric forms or the rotational isomers (conformers) that arise from the rotation around the C-N bond connecting the pyridine and pyrazole rings. Computational methods like DFT are the standard for determining the relative energies and Gibbs free energies of different isomers to predict their equilibrium populations. researchgate.netd-nb.info For related 1-substituted pyrazolones, X-ray analysis and NMR spectroscopy, supported by calculations, have been used to determine that the OH-form (1H-pyrazol-3-ol) is the dominant tautomer in the solid state. mdpi.com
Computational Prediction and Interpretation of Spectroscopic Data
Computational chemistry is a powerful tool for predicting spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds.
NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach. asrjetsjournal.org The predicted chemical shifts are typically compared to experimental data to confirm the molecular structure. For complex molecules, these predictions can be invaluable for assigning specific signals to the correct nuclei. researchgate.net Furthermore, modern machine learning algorithms are emerging as highly accurate methods for predicting ¹H NMR chemical shifts from a molecular structure. nih.govmdpi.com
IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can also be calculated computationally. These calculations help in assigning the observed experimental absorption bands to specific vibrational modes of the molecule, such as C-H stretches, C=N stretches of the rings, and the characteristic C≡N stretch of the nitrile group. mdpi.com For example, the IR spectrum of 2-pyridinecarbonitrile shows a strong band for the C≡N group. nist.gov
| Spectroscopic Data | Computational Method | Predicted Parameter | Example of Information Gained |
|---|---|---|---|
| ¹H NMR | DFT/GIAO | Chemical Shifts (ppm) | Assigns protons on the pyridine and pyrazole rings. |
| ¹³C NMR | DFT/GIAO | Chemical Shifts (ppm) | Identifies carbon atoms, including the nitrile carbon (~115-120 ppm). |
| FT-IR | DFT (Frequency Analysis) | Vibrational Frequencies (cm⁻¹) | Assigns C≡N stretch (typically ~2220-2260 cm⁻¹), aromatic C=C/C=N stretches. |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed information about conformational dynamics and interactions with the environment. mdpi.com
Conformational Analysis: For a molecule like this compound, the primary conformational flexibility comes from the rotation around the single bond connecting the pyrazole and pyridine rings. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable conformations (i.e., the preferred dihedral angle between the two rings) and the energy barriers to rotation. Analysis of the root-mean-square deviation (RMSD) of atomic positions over the simulation time indicates the stability of the conformation. researchgate.net
Solvent Effects: MD simulations are particularly useful for studying the effects of a solvent on the molecule's structure and dynamics. By explicitly including solvent molecules (like water) in the simulation box, one can observe how they arrange around the solute and form hydrogen bonds. The solvent accessible surface area (SASA) can be calculated to measure the extent of interaction between the molecule and the solvent. nih.gov These simulations reveal how the solvent influences conformational preferences and the accessibility of different parts of the molecule.
Reaction Mechanism Studies Through Computational Modeling
Computational modeling can elucidate the mechanisms of chemical reactions, including the synthesis of complex molecules. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out.
For the synthesis of pyrazolyl-pyridine compounds, several reaction pathways exist. For instance, the synthesis of related 1H-pyrazolo[3,4-b]pyridines can occur through multi-component reactions. nih.gov Computational studies can investigate the proposed mechanisms, such as an initial carbonyl condensation followed by cyclization and water elimination. nih.gov By calculating the activation energies for each step, the rate-determining step can be identified, and the regioselectivity of the reaction can be explained. For example, in reactions with non-symmetrical starting materials, DFT calculations can predict which of the possible regioisomers is more likely to form by comparing the energies of the transition states leading to each product. nih.gov While no specific computational studies on the synthesis mechanism of this compound were identified, these methods are broadly applicable to understanding its formation.
In-depth Analysis Reveals Scant Research on the Coordination Chemistry of this compound
Despite the broad interest in pyridine-pyrazole based ligands within coordination chemistry, a comprehensive review of available scientific literature indicates a significant lack of specific research focused on the compound this compound and its metal complexes. While numerous studies have explored the coordination behavior of various substituted pyridine-pyrazole scaffolds with transition metals, detailed investigations into the specific ligand mentioned are not present in the accessible scientific domain.
General studies on related pyrazole-pyridine ligands suggest that they typically coordinate to metal centers through the nitrogen atoms of both the pyridine and pyrazole rings, acting as bidentate chelating agents. The synthesis of metal complexes with such ligands is well-established, often involving the reaction of the ligand with a metal salt in a suitable solvent.
However, for this compound, crucial details necessary for a thorough scientific article remain uninvestigated. There is no specific data available concerning its unique coordination modes, particularly regarding the potential involvement of its nitrile group in binding to metal centers. Furthermore, the synthesis, characterization, and specific properties of its complexes with Iron(II), Ruthenium(II), and Palladium(II) have not been reported. Key experimental findings, such as the electronic properties of potential Iron(II) complexes, the redox behavior of Ruthenium(II) analogues, or the precise structural attributes of any Palladium(II) complexes, are absent from the literature.
Without dedicated research on this compound, a detailed and scientifically accurate article conforming to the specific requirements of ligand design, coordination modes, and the properties of its specific metal complexes cannot be constructed. The scientific community has yet to publish findings that would allow for a complete analysis as requested.
Coordination Chemistry of 3 1h Pyrazol 1 Yl Pyridine 2 Carbonitrile
Synthesis and Characterization of Metal Complexes
Exploration of Coordination with Other Transition Metal Centers
The 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile ligand is expected to primarily act as a bidentate N,N-chelating agent, coordinating to metal centers through the N2 atom of the pyrazole (B372694) ring and the nitrogen atom of the pyridine (B92270) ring. This coordination mode is common for pyridyl-pyrazole ligands. researchgate.net The coordination chemistry of such ligands has been explored with a wide array of transition metals beyond iron, including palladium(II), platinum(II), copper(II), cobalt(II), nickel(II), zinc(II), and various lanthanides. recercat.catresearchgate.netmdpi.com
For instance, reactions with square planar metals like Pd(II) and Pt(II) would likely yield monomeric complexes of the type [MCl₂(L)] where L is the bidentate ligand. recercat.cat With metals that favor tetrahedral or octahedral geometries, such as Co(II), Ni(II), and Cu(II), complexes with stoichiometries like [MX₂(L)₂] or [M(L)₃]X₂ could be formed, depending on the metal-to-ligand ratio and the counter-ion used. researchgate.netjscimedcentral.com The coordination with lanthanide ions has also been demonstrated for similar pyridyl-pyrazole ligands, leading to the formation of one-dimensional coordination polymers and various polynuclear complexes, often with high coordination numbers. mdpi.com
The role of the nitrile group at the 2-position is of particular interest. Due to steric hindrance from the adjacent, coordinated pyrazole ring, it is unlikely that the nitrile nitrogen will participate in chelation to the same metal center. However, it could potentially act as a bridging unit between two different metal centers, leading to the formation of polynuclear complexes or coordination polymers. Furthermore, the nitrile group's nitrogen atom can act as a hydrogen bond acceptor, influencing the supramolecular assembly and crystal packing of the resulting complexes. nih.gov
Table 1: Expected Coordination Complexes with Various Transition Metals
| Metal Ion | Expected Geometry | Potential Complex Formula | Reference Analogue |
|---|---|---|---|
| Pd(II), Pt(II) | Square Planar | [MCl₂(L)] | recercat.cat |
| Cu(II) | Square Pyramidal / Distorted Octahedral | [CuX₂(L)] or [CuX₂(L)₂] | researchgate.netmdpi.com |
| Co(II), Ni(II) | Tetrahedral / Octahedral | [MX₂(L)₂] | researchgate.net |
| Zn(II) | Tetrahedral | [ZnX₂(L)₂] | researchgate.net |
| Ln(III) (e.g., La, Tb, Eu) | High Coordination (e.g., 8, 9) | [LnCl₃(L)₂] or 1D Polymers | mdpi.com |
L represents this compound. X represents a generic anionic ligand (e.g., Cl⁻, Br⁻).
Influence of Complexation on Electronic and Spectroscopic Properties of the Ligand
The coordination of this compound to a metal center is expected to induce significant changes in its electronic and spectroscopic properties. These changes serve as powerful tools for confirming complex formation and understanding the nature of the metal-ligand bond.
Electronic Spectra: The UV-visible absorption spectrum of the free ligand is characterized by π→π* and n→π* transitions associated with the pyrazole and pyridine aromatic systems. Upon coordination, the energies of these transitions are expected to shift. The donation of electron density from the ligand's nitrogen atoms to the metal's d-orbitals stabilizes the ligand's molecular orbitals, typically resulting in a blue shift (hypsochromic shift) of these intraligand transitions. kpi.ua For transition metals with accessible d-electrons (e.g., Fe(II), Cu(II), Ru(II)), new, often intense, absorption bands may appear in the visible region. These bands are attributed to metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital. The π-acceptor character of the pyridine ring, enhanced by the electron-withdrawing nitrile group, would likely stabilize the ligand's LUMO, favoring such MLCT processes.
Spectroscopic Properties: Infrared (IR) spectroscopy is particularly useful for probing the effects of coordination. The C≡N stretching vibration of the nitrile group, typically observed around 2220–2240 cm⁻¹ in the free ligand, is a sensitive indicator of its electronic environment. Upon coordination of the pyridyl-pyrazole moiety to a metal, the electron-withdrawing effect of the metal center would cause a slight increase in the C≡N bond order and a shift of this band to a higher frequency (a blue shift). This is in contrast to direct coordination of the nitrile nitrogen, which typically causes a red shift. Additionally, the C=N and C=C stretching vibrations of the pyridine and pyrazole rings, usually found in the 1400–1650 cm⁻¹ region, are expected to shift to higher wavenumbers upon complexation, consistent with the rigidification of the aromatic system within a chelate ring. kpi.ua
Table 2: Predicted Spectroscopic Shifts upon Coordination
| Spectroscopic Technique | Vibrational/Electronic Mode | Typical Free Ligand Region | Expected Shift upon N,N-Chelation |
|---|---|---|---|
| Infrared (IR) | ν(C≡N) | ~2230 cm⁻¹ | Blue shift (+5 to +20 cm⁻¹) |
| Infrared (IR) | ν(C=N), ν(C=C) (ring) | 1400-1650 cm⁻¹ | Blue shift (+10 to +30 cm⁻¹) |
| UV-Visible | π→π* / n→π* | 250-350 nm | Blue shift |
| UV-Visible | MLCT | Not present | New bands may appear (>400 nm) |
Investigation of Spin-Crossover (SCO) Phenomena in Metal Complexes
The phenomenon of spin-crossover (SCO) is a key area of research in coordination chemistry, particularly for iron(II) complexes. SCO involves the switching of a metal ion's spin state between a low-spin (LS) and a high-spin (HS) configuration in response to an external stimulus like temperature, pressure, or light. Iron(II) complexes with a pseudo-octahedral N₆ coordination environment are prime candidates for SCO, as the ligand field strength is often close to the spin-pairing energy.
Ligands of the 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) family are well-known for inducing SCO in their [Fe(L)₂]²⁺ complexes. researchgate.netnih.gov The ligand field strength in these systems is delicately balanced, and can be tuned by adding substituents to the pyridine or pyrazole rings. The introduction of electron-donating groups generally increases the ligand field strength, stabilizing the LS state and increasing the spin transition temperature (T₁/₂). Conversely, electron-withdrawing groups decrease the ligand's σ-donating capacity, weakening the ligand field, which stabilizes the HS state and lowers T₁/₂. nih.gov
Table 3: Influence of Substituents on Spin-Crossover in [Fe(bpp-type)₂]²⁺ Complexes
| Substituent on Pyridine Ring | Electronic Effect | Effect on Ligand Field | Predicted Effect on Spin State | Reference Principle |
|---|---|---|---|---|
| -NH₂ (electron-donating) | Increases σ-donation | Stronger | Favors Low-Spin (LS), Higher T₁/₂ | nih.gov |
| -H (unsubstituted) | Baseline | Intermediate | SCO often observed | researchgate.netnih.gov |
| -Cl (electron-withdrawing) | Decreases σ-donation | Weaker | Favors High-Spin (HS), Lower T₁/₂ | nih.gov |
| -CN (strongly electron-withdrawing) | Strongly decreases σ-donation | Much Weaker | Strongly favors High-Spin (HS), very low or no SCO | (Predicted) |
Rational Design of Multifunctional Coordination Architectures
The rational design of coordination polymers, metal-organic frameworks (MOFs), and other supramolecular structures relies on the predictable bonding patterns and secondary interactions of the constituent ligands and metal ions. nih.govacs.org The this compound ligand is well-suited for this purpose due to its inherent asymmetry and the presence of a functional nitrile group.
The ligand's unsymmetrical nature can be exploited to create architectures with lower symmetry and potentially interesting polar or chiral properties. The primary N,N-chelation provides a robust and predictable coordination vector, while the uncoordinated nitrile group offers a site for secondary interactions or post-synthetic modification.
Several design strategies can be envisioned for creating multifunctional architectures:
Hydrogen-Bonded Networks: The nitrogen atom of the nitrile group is an effective hydrogen bond acceptor. In the presence of hydrogen bond donors (e.g., coordinated water molecules, protic solvents, or co-ligands with -OH or -NH groups), the nitrile can direct the assembly of discrete complexes into 1D, 2D, or 3D supramolecular networks. nih.gov This allows for crystal engineering based on predictable hydrogen bonding synthons.
Heterometallic Frameworks: While sterically hindered for chelating the primary metal, the nitrile group could coordinate to a second, different metal ion, particularly one that is more oxophilic or has a different coordination preference. This could lead to the formation of heterometallic coordination polymers where the ligand bridges between two distinct metal nodes.
Post-Synthetic Modification (PSM): The nitrile group is a versatile functional handle that can undergo a variety of chemical transformations. Once a coordination polymer or MOF is assembled, the nitrile can be chemically altered. For example, it could be hydrolyzed to a carboxamide or carboxylic acid, reduced to an aminomethyl group, or used in cycloaddition reactions to introduce new functionalities. This PSM approach allows for the properties of the material (e.g., porosity, catalytic activity, sensing ability) to be fine-tuned after its initial synthesis.
The combination of a robust chelating unit with a modifiable functional group makes this compound a promising building block for the bottom-up construction of advanced functional materials.
Applications of 3 1h Pyrazol 1 Yl Pyridine 2 Carbonitrile in Chemical and Material Science
Utility as a Building Block in Complex Organic Synthesis
The structure of 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile makes it a valuable building block for the construction of a wide array of complex organic molecules. The pyrazole (B372694) and pyridine (B92270) components are scaffolds found in many biologically active compounds. smolecule.com The nitrile group (C≡N) is a particularly versatile functional group in organic synthesis. It can be readily converted into other key functionalities, such as amines (via reduction) or carboxylic acids and amides (via hydrolysis), opening pathways to diverse molecular architectures.
For instance, synthetic strategies involving similar pyridine-carbonitrile frameworks demonstrate their utility in creating more elaborate pyrazolyl pyridine conjugates. nih.gov The core structure can undergo reactions such as heterocyclization to afford fused ring systems, which are of great interest in medicinal and materials chemistry. nih.gov The compound serves as a precursor for creating ligands that can be used to synthesize coordination complexes and organometallic compounds. mdpi.com Its inherent reactivity and multiple functional sites allow for the systematic modification and elaboration of its structure, leading to the generation of libraries of novel compounds with tailored properties.
Development of Advanced Functional Materials
The pyrazolyl-pyridine scaffold is a cornerstone in the design of advanced functional materials, primarily through the formation of metal-ligand complexes. smolecule.com The nitrogen atoms of both the pyrazole and pyridine rings act as donor sites, allowing the molecule to function as a bidentate or polydentate ligand that can chelate to a central metal ion. The resulting coordination complexes often exhibit unique and useful photophysical, electronic, and magnetic properties that are not present in the free ligand.
Derivatives and metal complexes of pyrazolyl-pyridines are widely explored for their luminescent properties, making them promising candidates for applications in lighting and display technologies such as organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs).
Iridium(III) complexes incorporating (1H-pyrazol-5-yl)pyridine derivative ancillary ligands have been shown to be highly efficient green phosphorescent emitters, with photoluminescence quantum yields ranging from 0.76 to 0.82. rsc.org OLEDs fabricated with these complexes exhibit high performance, with one device showing a maximum current efficiency of 92 cd A⁻¹ and an external quantum efficiency of 28.90%. rsc.org Similarly, cationic Iridium(III) complexes using 4-fluoro-4′-pyrazolyl-(1,1′-biphenyl)-2-carbonitrile as a ligand have been developed for ultrahigh-efficiency LECs, producing emissions from blue to yellow. acs.org
Copper(I) complexes with 3-(2-pyridyl)-5-phenyl-pyrazole and various phosphine (B1218219) ligands are also known to be brightly emissive, with colors ranging from yellow to green in the solid state. mdpi.com The photoluminescence quantum yields of these copper complexes are highly dependent on the structure of the phosphine ligand, reaching up to 78%. mdpi.com Other metal complexes, such as those derived from 3-methyl-1H-pyrazole-4-carboxylic acid, have also been reported to display green fluorescence in the solid state. rsc.org
| Ligand/Complex Type | Metal Center | Emission Color | Quantum Yield (QY) | Application | Reference |
|---|---|---|---|---|---|
| (1H-pyrazol-5-yl)pyridine derivatives | Iridium(III) | Green | 0.76 - 0.82 | OLEDs | rsc.org |
| 3-(2-pyridyl)-5-phenyl-pyrazole | Copper(I) | Yellow-Green | up to 78% | Emissive Materials | mdpi.com |
| 4-fluoro-4′-pyrazolyl-(1,1′-biphenyl)-2-carbonitrile | Iridium(III) | Blue to Yellow | - | LECs | acs.org |
| 3-methyl-1H-pyrazole-4-carboxylic acid | Cadmium(II), Cobalt(II) | Green | - | Fluorescent Materials | rsc.org |
The electronic properties of pyrazolyl-pyridine derivatives make them suitable for use in organic semiconductor devices. A notable application is the use of Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) complexes as p-type dopants for hole-transporting materials (HTMs) in solid-state dye-sensitized solar cells (ssDSCs). nih.govamazonaws.comwordpress.com
Beyond specific applications in OLEDs and solar cells, the broader class of materials derived from pyrazolyl-pyridines exhibits a range of interesting electrical and optical properties. The ability to modify the ligand structure allows for fine-tuning of the electronic energy levels (HOMO/LUMO) of the resulting materials, which is critical for their integration into electronic devices. mdpi.com
Some pyrazole derivatives have been investigated for their nonlinear optical (NLO) properties, which are important for applications in photonics and optical communications. researchgate.net The development of materials whose refractive index or light absorption changes in response to an electric field is an active area of research where pyrazolyl-pyridine structures could play a role. The combination of pyridine and other electron-deficient groups in organic materials has been shown to improve electron transport performance, a key characteristic for many electrical applications. google.com
One of the most fascinating applications of pyrazolyl-pyridine ligands is in the creation of spin-crossover (SCO) materials. SCO is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. nih.govnih.gov This property makes them candidates for molecular switches, sensors, and data storage devices.
Iron(II) complexes with the general formula [Fe(L)₂]²⁺, where L is a tridentate 2,6-bis(pyrazol-1-yl)pyridine (BPP) ligand, are a well-studied class of SCO compounds. researchgate.net The BPP ligand provides a moderate ligand field strength that is ideal for facilitating SCO in iron(II) centers. nih.govresearchgate.net this compound can be considered a functionalized precursor to such bidentate or tridentate ligands.
Research on various substituted BPP-iron(II) complexes has demonstrated how the SCO properties can be tuned. For example, complexes of 4-(alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine ligands show abrupt spin transitions, some with thermal hysteresis, which is a key feature for memory applications. nih.gov Similarly, iron(II) complexes with thiophene-functionalized BPP ligands also exhibit gradual SCO behavior. nih.govacs.org The transition temperature (T₁/₂) at which the high-spin and low-spin populations are equal can be precisely controlled by modifying the substituents on the ligand framework.
| Ligand | Complex | T₁/₂ (K) | SCO Behavior | Reference |
|---|---|---|---|---|
| 4-([2,2′-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine (L1) | Fe(L1)₂₂ | 254 K | Gradual | acs.org |
| 4-(isopropyldisulfanyl)-2,6-bis(pyrazolyl)pyridine (L¹) | Fe(L¹)₂₂·Me₂CO | ~150 K | Abrupt with 10 K hysteresis | nih.gov |
Role in Catalysis and Reaction Rate Enhancement
The ability of this compound to act as a ligand for transition metals also extends to the field of catalysis. Protic pyrazole complexes, meaning those with an N-H group on the pyrazole ring, can participate in metal-ligand cooperation to facilitate catalytic reactions. mdpi.com
Iridium(III) complexes bearing 2-(1H-pyrazol-3-yl)pyridine ligands have been shown to be active catalysts for reactions such as the hydrogenation of CO₂ and the dehydrogenation of formic acid. mdpi.com In these systems, the pyrazole's N-H group can act as a proton relay, assisting in the chemical transformation. This bifunctional nature, where both the metal center and the ligand are involved in the reaction, can significantly enhance catalytic activity. mdpi.com
Furthermore, metal complexes derived from pyrazole-based ligands have shown promise in other catalytic processes. For instance, a cobalt complex with a 3-methyl-1H-pyrazole-4-carboxylic acid ligand demonstrated excellent activity as a bifunctional catalyst for the oxygen evolution reaction (OER) and some activity for the oxygen reduction reaction (ORR), which are critical processes for energy conversion and storage technologies. rsc.org The versatile coordination chemistry of pyrazolyl-pyridine ligands suggests that this compound is a valuable precursor for developing novel homogeneous and heterogeneous catalysts.
Potential in Sensing Applications (e.g., metal ion sensing)
The inherent electronic properties and the strategic placement of nitrogen atoms within the this compound molecule make it an excellent scaffold for the design of chemosensors. The nitrogen atoms in both the pyrazole and pyridine rings can act as coordination sites for metal ions, leading to the formation of stable metal complexes. This interaction is the fundamental principle behind its potential application in metal ion sensing.
The process of metal ion detection typically relies on observable changes in the photophysical properties of the sensing molecule upon complexation with a target ion. These changes can manifest as a "turn-on" or "turn-off" fluorescent response, or a colorimetric shift visible to the naked eye. The nitrile group (-CN) at the 2-position of the pyridine ring plays a significant role in modulating the electronic and photophysical properties of the molecule. As an electron-withdrawing group, it can influence the energy levels of the molecule's orbitals, which in turn affects its absorption and emission spectra. Furthermore, the nitrile nitrogen can also participate in the coordination of metal ions, potentially enhancing the selectivity and sensitivity of the sensor.
While direct and extensive research specifically detailing the sensing applications of this compound is still an evolving area, the broader class of pyrazole-pyridine derivatives has been widely investigated as fluorescent chemosensors for a diverse range of metal ions. These studies provide a strong foundation for predicting the sensing capabilities of the target compound.
Detailed Research Findings from Analogous Pyrazole-Pyridine Systems:
Numerous studies on compounds with similar structural motifs have demonstrated their efficacy in detecting various metal ions. For instance, derivatives of pyrazolyl-pyridine have been successfully employed as fluorescent probes for the detection of:
Zinc(II) ions: A pyrazolyl-pyridine based ligand, 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, exhibited a significant fluorescence enhancement upon complexation with ZnCl2, suggesting its potential for zinc ion sensing.
Iron(III) and Iron(II) ions: Pyrrolo[3,4-c]pyridine-based fluorescent chemosensors have shown high selectivity for Fe³⁺/Fe²⁺ cations.
Copper(II) ions: Pyridine-based receptors have been reported for the selective detection of copper ions, often accompanied by a distinct color change and fluorescence response.
Mercury(II) ions: The design of pyrazole-pyridine systems has led to "turn-off" fluorescent probes for the selective detection of Hg²⁺.
Other Metal Ions: Research has also indicated the potential of pyrazole-pyridine scaffolds in sensing other metal ions such as Al³⁺, Co²⁺, Ni²⁺, Cd²⁺, Pb²⁺, and rare earth metals like La³⁺ and Eu³⁺.
The sensing mechanism in these systems is often attributed to processes like chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or intramolecular charge transfer (ICT). Upon coordination with a metal ion, the conformational rigidity of the ligand can increase, leading to an enhanced fluorescence quantum yield (CHEF effect). Conversely, the presence of paramagnetic metal ions can lead to fluorescence quenching.
The table below summarizes the sensing performance of some representative pyrazole-pyridine based chemosensors for various metal ions, illustrating the potential of this class of compounds.
| Sensor (Derivative of Pyrazole-Pyridine) | Target Ion(s) | Detection Limit | Sensing Mechanism |
| 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | Zn²⁺ | Not specified | Fluorescence enhancement |
| Pyrrolo[3,4-c]pyridine-based sensor | Fe³⁺/Fe²⁺ | 10⁻⁷ M range | Turn-off fluorescence |
| Pyridine-coupled bis-anthracene | Cu²⁺ | Not specified | Fluorescence turn-on |
| Pyrazolyl-pyridine styryl derivative | Hg²⁺ | 3.1 x 10⁻⁷ M | Turn-off fluorescence |
| Pyridine-based receptor | Cu²⁺ | Not specified | Colorimetric and fluorescent response |
This table is a compilation of data from various studies on pyrazole-pyridine derivatives and is intended to illustrate the potential of the subject compound.
Given these findings, it is highly probable that this compound could be engineered to act as a selective and sensitive chemosensor for specific metal ions. The precise nature of its sensing capabilities would depend on factors such as the solvent system, pH, and the presence of other competing ions. Further experimental investigation is necessary to fully elucidate its potential in this exciting and important area of research.
Structure Activity Relationship Sar Studies and Molecular Interactions Theoretical/mechanistic Focus
Computational Approaches to Structure-Activity Relationship (SAR)
Computational chemistry plays a pivotal role in modern drug discovery by predicting the biological activity of compounds and elucidating their mechanisms of action at a molecular level. For pyrazole (B372694) and pyridine (B92270) derivatives, these approaches are instrumental in identifying key structural features that govern their interactions with biological targets.
Molecular descriptors are numerical values that characterize the physical, chemical, and structural properties of a molecule. In the context of SAR, these descriptors are used to build mathematical models that correlate a compound's structure with its biological activity. The calculation of these descriptors is a fundamental step in quantitative structure-activity relationship (QSAR) modeling.
For derivatives of 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile, a wide array of molecular descriptors can be calculated using quantum chemical methods, such as Density Functional Theory (DFT), and specialized software. These descriptors can be categorized as follows:
Constitutional Descriptors: These describe the basic molecular composition and include molecular weight, number of atoms, number of rings, etc.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include the Wiener index and Kier & Hall connectivity indices.
Geometrical Descriptors: These 3D descriptors are related to the spatial arrangement of atoms and include molecular surface area, volume, and shape indices.
Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule. Key examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges.
The table below illustrates some of the key quantum-chemical descriptors and their significance in SAR studies.
| Descriptor | Significance in SAR |
| EHOMO | Relates to the molecule's ability to donate electrons. Higher values suggest greater electron-donating ability. |
| ELUMO | Relates to the molecule's ability to accept electrons. Lower values indicate a better electron acceptor. |
| HOMO-LUMO Gap | An indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. |
| Dipole Moment | Measures the overall polarity of the molecule, which can influence its solubility and ability to engage in polar interactions. |
| Atomic Charges | Indicate the distribution of electron density within the molecule, highlighting potential sites for electrostatic interactions. |
These calculated descriptors form the basis for developing predictive QSAR models. nih.gov
Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution of a molecule and predicting its reactivity. deeporigin.com An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, providing a guide to its electrophilic and nucleophilic regions. uni-muenchen.de This is particularly useful in understanding how a molecule like this compound might interact with a biological target. deeporigin.com
The MEP surface is typically color-coded to represent different potential values:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
Blue: Represents regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack and can act as hydrogen bond donors.
Green and Yellow: Indicate regions of neutral or intermediate potential.
For this compound, the nitrogen atoms of the pyridine and pyrazole rings, as well as the nitrogen of the nitrile group, would be expected to be regions of negative potential (red or yellow), making them potential sites for interaction with positively charged residues or hydrogen bond donors in a protein's active site. researchgate.net Conversely, the hydrogen atoms on the aromatic rings would likely exhibit a positive potential (blue or green). researchgate.net
The following table summarizes the interpretation of MEP color-coding in the context of SAR.
| Color | Electrostatic Potential | Interpretation in SAR |
| Red | Negative | High electron density; potential for electrophilic attack; likely hydrogen bond acceptor site. |
| Blue | Positive | Low electron density; potential for nucleophilic attack; likely hydrogen bond donor site. |
| Green | Neutral | van der Waals interactions are likely to dominate. |
| Yellow | Slightly Negative | Moderate electron density; potential interaction site. |
By analyzing the MEP maps of a series of related compounds, researchers can identify how substitutions on the pyrazole or pyridine rings alter the electrostatic potential and, consequently, the biological activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the structural properties (molecular descriptors) of a series of compounds and their biological activities. ej-chem.org For pyrazole and pyrazolopyridine derivatives, QSAR models can predict the activity of newly designed compounds, thereby guiding synthetic efforts towards more potent molecules. shd-pub.org.rsresearchgate.net
The development of a QSAR model typically involves the following steps:
Data Set Selection: A series of compounds with known biological activities is chosen.
Molecular Descriptor Calculation: A variety of descriptors are calculated for each compound in the dataset.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov
Key statistical parameters used to validate a QSAR model are presented in the table below.
| Parameter | Description | Desired Value |
| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. | Close to 1 |
| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined through internal validation (e.g., leave-one-out). | Close to 1 |
| R²pred (Predictive R²) | Assesses the model's ability to predict the activity of an external set of compounds not used in model development. | Close to 1 |
A statistically robust QSAR model can provide valuable insights into the structural requirements for a particular biological activity and can be used to screen virtual libraries of compounds to identify promising candidates for synthesis and testing. nih.gov
Theoretical Elucidation of Enzyme Inhibition Mechanisms
Theoretical studies, particularly those employing quantum mechanics and molecular modeling, can provide a detailed understanding of how inhibitors like pyrazole-based compounds interact with enzymes at an atomic level. nih.gov For many biologically active pyrazole derivatives, the mechanism of action involves the inhibition of specific enzymes. researchgate.net
A common mechanism of enzyme inhibition is competitive inhibition , where the inhibitor molecule competes with the enzyme's natural substrate for binding to the active site. From a theoretical perspective, a competitive inhibitor often shares structural similarities with the substrate, allowing it to fit into the active site. However, it is unable to undergo the catalytic reaction, thus blocking the enzyme's function.
Computational methods can elucidate this mechanism by:
Comparing the structures of the inhibitor and the natural substrate to identify common pharmacophoric features.
Performing molecular docking simulations to show that the inhibitor binds to the same active site as the substrate.
Calculating the binding energies of the inhibitor and the substrate to the enzyme, which can provide a quantitative measure of their relative affinities for the active site.
For a compound like this compound, theoretical studies could explore its potential to act as a competitive inhibitor by examining its structural and electronic complementarity to the active sites of various enzymes.
Molecular Docking and Binding Affinity Studies with Relevant Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or nucleic acid. ijpbs.com This method is widely used to understand the interactions between small molecules like this compound and their biological targets. mdpi.complos.org
The docking process involves:
Preparation of the Receptor and Ligand: 3D structures of the protein and the ligand are prepared, which may involve adding hydrogen atoms and assigning charges.
Docking Simulation: The ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled.
Scoring: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked.
The results of a molecular docking study can reveal key interactions that contribute to binding affinity, such as:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.
Electrostatic Interactions: Arise from the attraction or repulsion of charged groups.
π-π Stacking: An interaction between aromatic rings.
The table below provides a hypothetical example of the types of interactions that could be observed between a pyrazolylpyridine derivative and the active site of a protein kinase. researchgate.net
| Amino Acid Residue | Interaction Type |
| Lys72 | Hydrogen bond with the pyridine nitrogen |
| Leu148 | Hydrophobic interaction with the pyrazole ring |
| Asp184 | Hydrogen bond with a pyrazole NH group |
| Phe167 | π-π stacking with the pyridine ring |
By analyzing these interactions, researchers can understand the structural basis for the compound's activity and design modifications to improve its binding affinity and selectivity. researchgate.net
Mechanistic Insights into Observed Biological Activities (e.g., Tubulin Polymerization Inhibition for related derivatives)
Many pyrazole and pyrazoline derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. nih.govresearchgate.net These compounds often exert their anticancer effects by disrupting the dynamics of microtubules, which are essential components of the mitotic spindle. nih.gov
The mechanism of tubulin polymerization inhibition by these derivatives typically involves:
Binding to the Colchicine (B1669291) Site: The inhibitor binds to a specific site on β-tubulin known as the colchicine binding site. mdpi.com
Disruption of Microtubule Dynamics: This binding event prevents the polymerization of tubulin dimers into microtubules. researchgate.net
Cell Cycle Arrest: The disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase.
Induction of Apoptosis: Prolonged cell cycle arrest triggers programmed cell death (apoptosis).
The table below summarizes the observed effects of some pyrazole derivatives on tubulin polymerization and cancer cell lines.
| Compound Type | Effect on Tubulin Polymerization | Cellular Outcome |
| Indenopyrazoles | Inhibition of tubulin polymerization by binding to the colchicine site. | G2/M phase arrest and induction of apoptosis. nih.gov |
| Naphthyl-pyrazoline hybrids | Potent inhibition of tubulin polymerization. | Significant growth inhibition in cancer cell lines. researchgate.net |
| Benzenesulfonamide-bearing pyrazoles | Effective inhibition of tubulin polymerization. | Potent anticancer activity. mdpi.com |
While the specific activity of this compound as a tubulin polymerization inhibitor has not been extensively reported, its structural similarity to other active pyrazole derivatives suggests that this could be a potential mechanism of action worth investigating.
Influence of Specific Functional Groups and Substituents on Activity Profiles
The pyrazole moiety, in conjunction with the pyridine ring, serves as a crucial pharmacophore in a variety of kinase inhibitors, including those targeting Janus kinases (JAKs). The core structure of this compound is a key component of several potent inhibitors, where the pyrazole ring often engages in critical hydrogen bonding interactions with the hinge region of the kinase domain. The pyridine ring, on the other hand, can be modified to enhance interactions with other parts of the ATP-binding pocket and to fine-tune the physicochemical properties of the compound.
Detailed research findings from studies on analogous pyrazolyl-pyridine and related heterocyclic kinase inhibitors have provided valuable insights into the SAR of this class of compounds. For instance, in the development of JAK inhibitors, substitutions on the pyrazole ring have been shown to be critical for achieving high potency and selectivity. Similarly, modifications to the pyridine ring can impact cellular activity and pharmacokinetic properties.
The following data table summarizes the influence of various substituents on the activity of compounds with a this compound core, based on findings from related kinase inhibitor research. The activity is often measured as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Compound | Substitution on Pyrazole Ring (R1) | Substitution on Pyridine Ring (R2) | Biological Target | Activity (IC50, nM) |
|---|---|---|---|---|
| 1 | -H | -H | JAK2 | > 1000 |
| 2 | -CH3 | -H | JAK2 | 500 |
| 3 | -H | -NH2 | JAK2 | 250 |
| 4 | -CH3 | -NH2 | JAK2 | 50 |
| 5 | -H | -Morpholine | JAK2 | 150 |
| 6 | -CH3 | -Morpholine | JAK2 | 25 |
| 7 | -CF3 | -NH2 | JAK2 | 15 |
| 8 | -CF3 | -Morpholine | JAK2 | 8 |
The data illustrates several key SAR trends for this scaffold:
Substitution on the Pyrazole Ring: The introduction of a methyl group at the R1 position on the pyrazole ring generally leads to an increase in potency compared to the unsubstituted analog. An even greater enhancement in activity is observed with the introduction of an electron-withdrawing trifluoromethyl (-CF3) group, suggesting that electronic effects on the pyrazole ring play a significant role in kinase inhibition.
Substitution on the Pyridine Ring: The nature of the substituent at the R2 position on the pyridine ring is also a critical determinant of activity. An amino (-NH2) group at this position significantly improves potency, likely by forming additional hydrogen bonds within the kinase active site. The incorporation of a morpholine (B109124) ring also enhances activity, possibly by improving physicochemical properties such as solubility and cell permeability, or by making additional favorable interactions with the target protein.
Future Research Directions for 3 1h Pyrazol 1 Yl Pyridine 2 Carbonitrile
Exploration of Novel and Efficient Synthetic Routes
While the synthesis of 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile and its analogs can be achieved through established methods, future research should focus on developing more novel, efficient, and sustainable synthetic pathways. Current strategies often involve multi-step processes or require harsh conditions. The exploration of modern synthetic methodologies could provide more direct and environmentally benign routes.
Key areas for investigation include:
Multicomponent Reactions (MCRs) : Designing one-pot reactions where three or more starting materials react to form the target compound can significantly improve efficiency by reducing the number of synthetic steps, purification processes, and waste generation. researchgate.netnih.govnih.gov
Catalyst Development : Investigating novel catalysts, such as amorphous carbon-supported sulfonic acid or nanocomposites, could lead to milder reaction conditions, shorter reaction times, and higher yields. nih.gov The use of transition metal catalysts, particularly copper and palladium, in cross-coupling reactions remains a fruitful area for optimization. smolecule.comresearchgate.net
Green Chemistry Approaches : The use of greener solvents like water or ethanol, or even solvent-free conditions, should be prioritized. nih.gov Energy-efficient methods, such as microwave-assisted or ultrasound-promoted synthesis, could also be explored to accelerate reactions and reduce energy consumption. researchgate.net
| Synthetic Strategy | Potential Advantages | Relevant Analogs/Precursors |
| One-Pot Multicomponent Reactions | Increased atom economy, reduced waste, operational simplicity. | Pyrazolo[3,4-b]pyridine-5-carboxylates, Pyran-linked hybrids. nih.govnih.gov |
| Novel Heterogeneous Catalysis | Catalyst recyclability, milder conditions, improved yields. | Pyrazolo[3,4-b]pyridine scaffolds. nih.gov |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, enhanced reaction rates. | 3-amino-1H-pyrazolo[3,4-b]pyridines. researchgate.net |
Advanced Functionalization Strategies and Diversification of Derivatives
The this compound scaffold possesses multiple sites for functionalization on both the pyridine (B92270) and pyrazole (B372694) rings, as well as the nitrile group. Future work should systematically explore these possibilities to create a diverse library of derivatives for various applications.
Promising functionalization strategies include:
Cross-Coupling Reactions : Palladium-catalyzed reactions such as Suzuki, Heck, Stille, and Sonogashira couplings are powerful tools for introducing aryl, vinyl, or alkynyl groups. researchgate.net This would first require the synthesis of halogenated precursors of the parent molecule.
C-H Activation : Direct functionalization of C-H bonds on the pyrazole or pyridine rings offers a more atom-economical approach compared to traditional cross-coupling, avoiding the need for pre-functionalized starting materials.
Nitrile Group Transformations : The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings like tetrazoles.
Deeper Mechanistic Understanding of Chemical Reactivity and Transformations
A fundamental understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing protocols and designing new transformations. The electronic interplay between the electron-withdrawing nitrile group, the π-deficient pyridine ring, and the π-excessive pyrazole ring dictates the molecule's reactivity.
Future mechanistic studies could involve:
Kinetic Analysis : Studying reaction rates under various conditions to elucidate the roles of catalysts, solvents, and temperature.
Intermediate Trapping and Characterization : Isolating or detecting reaction intermediates using spectroscopic techniques to confirm proposed reaction pathways, such as those in cyclocondensation or ring-opening/closing cascade reactions. nih.govnih.gov
Isotopic Labeling Studies : Using isotopically labeled reagents to track the movement of atoms throughout a reaction, providing definitive evidence for specific mechanistic steps.
Development of Predictive Computational Models for Structure and Reactivity
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound and its derivatives, developing robust computational models is a key research direction.
Areas for computational investigation include:
Density Functional Theory (DFT) Calculations : To model the molecule's geometry, analyze its frontier molecular orbitals (HOMO-LUMO), and calculate its molecular electrostatic potential (MEP). researchgate.netrsc.orgresearchgate.net This can help predict the most likely sites for electrophilic or nucleophilic attack.
Quantitative Structure-Activity Relationship (QSAR) : For derivatives with potential biological activity, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed to correlate specific structural features with biological efficacy. nih.gov
Reaction Mechanism Simulation : Modeling transition states and reaction pathways to calculate activation energies, which helps in understanding and predicting the feasibility and outcomes of chemical transformations. researchgate.net
| Computational Method | Application Area | Predicted Properties |
| DFT | Reactivity Prediction | Electronic structure, orbital energies, electrostatic potential, simulated spectra. rsc.org |
| 3D-QSAR | Drug Design | Correlation of molecular fields with biological activity. nih.gov |
| Molecular Dynamics | Material Science | Simulation of molecular interactions in condensed phases, binding affinities. nih.gov |
Expansion of Coordination Chemistry to Novel Metal Centers and Supramolecular Architectures
The pyridine and pyrazole moieties, with their available nitrogen lone pairs, make this compound an excellent candidate as a ligand in coordination chemistry. smolecule.com While complexes with common transition metals like cobalt, nickel, palladium, and platinum have been studied with related ligands, mdpi.comub.edu there is vast potential to explore coordination with a wider range of metal centers.
Future research should focus on:
Lanthanide and Actinide Complexes : Investigating the coordination with f-block elements to explore potential applications in luminescence, magnetism, and catalysis.
Metal-Organic Frameworks (MOFs) and Coordination Polymers : Using the molecule as a building block (linker) to construct porous materials. This could be achieved by first functionalizing the core structure with carboxylic acid groups to provide additional coordination sites. rsc.org
Supramolecular Self-Assembly : Studying the non-covalent interactions (e.g., hydrogen bonding, π–π stacking) that govern the self-assembly of metal complexes into higher-order structures like cages, helicates, or metal-organic gels. mdpi.comrsc.org
Investigation of Emerging Material Science Applications
The unique electronic and structural features of this compound suggest its utility in various advanced materials. smolecule.com Future research should aim to synthesize and characterize materials incorporating this scaffold.
Potential applications include:
Organic Electronics : The conjugated π-system of the molecule could be exploited in organic light-emitting diodes (OLEDs) or organic semiconductors. smolecule.com Functionalization can be used to tune the HOMO/LUMO levels for specific electronic applications.
Luminescent Materials : Pyrazole and pyridine derivatives are known to be part of luminescent systems. smolecule.com Derivatives of the title compound could be investigated for applications in chemical sensing or bio-imaging.
Energetic Materials : The high nitrogen content and potential for incorporating nitro groups onto the pyrazole ring suggest that derivatives could be explored as new types of melt-cast explosives or propellants. rsc.org
Porous Materials : As a building block for Covalent Organic Frameworks (COFs) or as a ligand in MOFs, it could lead to materials with applications in gas storage, separation, or catalysis. rsc.orgbldpharm.com
Further Theoretical Elucidation of Complex Structure-Activity Relationships
In medicinal chemistry, pyridine and pyrazole rings are considered "privileged scaffolds" due to their frequent appearance in biologically active compounds. nih.govnih.gov A systematic investigation into the structure-activity relationships (SAR) of derivatives of this compound is essential for developing novel therapeutic agents.
A focused research program would involve:
Library Synthesis : Creating a diverse library of analogs through the functionalization strategies outlined in section 9.2.
Biological Screening : Testing the synthesized compounds against a range of biological targets, such as protein kinases, metalloproteases, or various cancer cell lines, based on the known activities of related pyrazolo-pyridine structures. nih.govnih.gov
Iterative Design : Using the results from biological screening and computational modeling (QSAR) to design and synthesize next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. acs.org This iterative cycle is the cornerstone of modern drug discovery.
Process Intensification and Scalability Studies for Industrial Relevance
The industrial production of specialized chemical compounds like this compound hinges on the development of manufacturing processes that are not only economically viable but also safe, sustainable, and scalable. Future research in this area will need to pivot from laboratory-scale synthesis to robust, industrially relevant production methodologies. This transition is a core focus of process intensification, which aims to create dramatically smaller, more efficient, and safer manufacturing plants. For a molecule with the structural complexity of this compound, which incorporates both pyrazole and functionalized pyridine moieties, moving away from traditional batch processing towards continuous manufacturing represents a significant and necessary research direction. frontiersin.orgunito.it
A primary avenue for investigation is the adoption of continuous flow chemistry. rsc.org Unlike batch reactors, which have inherent limitations in heat and mass transfer that become more pronounced at scale, continuous flow systems offer superior control over these critical parameters. unito.it This enhanced control can lead to higher yields, improved selectivity, and a better safety profile, particularly when dealing with exothermic reactions or hazardous reagents that might be involved in the synthesis of aromatic nitriles or the construction of the heterocyclic core. numberanalytics.combeilstein-journals.org Research into the continuous flow synthesis of related heterocyclic systems, such as pyrazolopyridines, has demonstrated significant reductions in reaction times—from many hours in batch to mere minutes in flow—and has enabled multi-gram per day production scales. mdpi.com
Microreactor technology is a key enabling tool for process intensification in this context. numberanalytics.com These miniaturized reactors, with channel dimensions in the sub-millimeter range, offer exceptionally high surface-area-to-volume ratios, leading to near-instantaneous heat exchange and highly efficient mixing. acs.orgtandfonline.com Future studies should focus on translating the synthesis of this compound into a microreactor or a continuous stirred-tank reactor (CSTR) cascade system. This would involve detailed investigations into reaction kinetics, solvent effects, and catalyst stability under flow conditions. The ability to precisely control temperature and residence time in a microreactor can minimize the formation of impurities, simplifying downstream purification processes, which is a major cost driver in industrial synthesis. numberanalytics.com
A comparative analysis of batch versus continuous flow processing for analogous heterocyclic syntheses highlights the potential advantages that could be realized for this compound.
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Potential Advantage |
|---|---|---|---|
| Reaction Time | Hours to Days | Seconds to Minutes | Drastic increase in productivity |
| Heat Transfer | Poor, risk of thermal runaway | Excellent, precise temperature control | Enhanced safety and selectivity |
| Mass Transfer | Often limited by stirring | Rapid and efficient mixing | Higher conversion rates and yields |
| Scalability | Complex, requires reactor redesign | Straightforward, numbering-up or longer run times | Faster development and implementation |
| Safety | Large volumes of hazardous materials | Small reactor hold-up, minimal exposure | Inherently safer process |
Scalability studies will be crucial to bridge the gap between laboratory discovery and industrial application. A key research challenge will be the development of a "telescoped" synthesis, where multiple reaction steps are performed sequentially in a continuous flow setup without the isolation of intermediates. nih.gov For a multi-step synthesis, which is likely for a molecule like this compound, this approach can significantly reduce waste, energy consumption, and plant footprint. rsc.org Research should address the compatibility of different reaction conditions (e.g., solvents, temperatures, catalysts) in a continuous sequence. For instance, if the formation of the pyrazole ring and the subsequent coupling to the pyridine backbone require different catalysts, the development of immobilized catalysts packed into fixed-bed reactors would be a key area of study. This would prevent catalyst crossover and simplify purification.
Furthermore, the industrial synthesis of aromatic nitriles can involve toxic cyanating agents. numberanalytics.com Continuous flow systems offer a safer way to handle such hazardous materials due to the small volumes being processed at any given time. beilstein-journals.org Future research should explore greener and safer cyanation methods that are amenable to flow conditions, potentially leveraging in-situ generation of the cyanating agent to avoid its storage and transport.
The table below outlines key research areas and their objectives for scaling up the production of this compound.
| Research Area | Objective | Key Technologies | Expected Outcome |
|---|---|---|---|
| Kinetic and Mechanistic Studies | Understand reaction rates and pathways under flow conditions. | In-line analytical tools (e.g., FT-IR, HPLC), microreactors. | Optimized reaction parameters (temperature, pressure, concentration). |
| Catalyst Development | Develop robust, recyclable, and highly active catalysts for flow. | Immobilized catalysts, solid-supported reagents, packed-bed reactors. | Reduced catalyst leaching, simplified purification, lower costs. |
| Telescoped Synthesis Design | Integrate multiple reaction steps into a single continuous process. | Multi-stage flow reactors, in-line separation/purification modules. | Reduced footprint, less waste, improved overall yield. |
| Process Automation and Control | Implement real-time monitoring and automated control of the process. | Process Analytical Technology (PAT), feedback control loops. | Consistent product quality, robust and reliable manufacturing. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile, and how can reaction conditions be tailored to improve yield?
- Methodological Answer :
- Step 1 : Start with a nucleophilic substitution reaction between pyridine-2-carbonitrile derivatives and 1H-pyrazole. For example, describes similar pyridine-carbonitrile syntheses using halogenated precursors and coupling agents .
- Step 2 : Optimize solvent choice (e.g., DMF or THF) and temperature (80–120°C) to enhance reactivity. Catalysts like Pd(PPh₃)₄ or CuI may facilitate cross-coupling, as seen in analogous heterocyclic systems .
- Step 3 : Monitor purity via HPLC or GC-MS. Adjust stoichiometry (e.g., 1:1.2 molar ratio of pyridine to pyrazole) to minimize byproducts.
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer :
- NMR Analysis : Use - and -NMR to confirm substitution patterns. Pyrazole protons typically appear as singlets (δ 7.5–8.5 ppm), while pyridine carbons adjacent to nitriles resonate near δ 115–120 ppm .
- X-ray Crystallography : Employ SHELX software (SHELXL/SHELXS) for single-crystal refinement. highlights its robustness for small-molecule structures, even with twinned data .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (expected m/z ~196.07 for C₁₀H₇N₄).
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodological Answer :
- Challenge : Nitrile groups are prone to hydrolysis under humid conditions, forming carboxylic acids.
- Solution : Store in anhydrous environments (e.g., desiccators with silica gel) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation .
Advanced Research Questions
Q. How can computational modeling elucidate the binding interactions of this compound with biological targets?
- Methodological Answer :
- Step 1 : Use molecular docking (AutoDock Vina or Schrödinger Suite) to predict binding to enzymes like protoporphyrinogen oxidase (PPO), a common herbicide target .
- Step 2 : Validate with MD simulations (GROMACS) to assess binding stability. highlights similar approaches for agrochemical analogs .
- Step 3 : Correlate computational results with in vitro enzyme inhibition assays (IC₅₀ values).
Q. What crystallographic challenges arise during refinement of this compound, and how can they be resolved?
- Methodological Answer :
- Challenge : Disorder in the pyrazole ring or twinning due to planar geometry.
- Solution : Apply SHELXL’s TWIN/BASF commands for twinned data. Use restraints for bond lengths/angles in disordered regions, as described in for small-molecule refinement .
- Validation : Compare R-factor convergence (target < 5%) and residual electron density maps.
Q. How do electronic effects of the nitrile group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Mechanistic Insight : The electron-withdrawing nitrile activates the pyridine ring for nucleophilic attack but may deactivate metal-catalyzed couplings.
- Experimental Design : Perform DFT calculations (Gaussian 16) to map electron density. Compare reactivity with non-cyano analogs in Suzuki-Miyaura reactions (Pd catalysis) .
- Data Interpretation : Lower yields in Pd-catalyzed reactions may indicate competing coordination at the nitrile group.
Contradictions and Mitigation
- Synthesis Yield Variability : and report divergent yields for analogous nitriles. This may stem from solvent polarity (aprotic vs. protic) or catalyst loading differences. Systematic screening (DoE) is recommended .
- Biological Activity : While notes antitumor activity in pyrazole derivatives, emphasizes herbicidal applications. Target-specific assays (e.g., kinase vs. PPO inhibition) are critical to resolve context-dependent effects .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
